molecular formula C7H11N3O2 B13938488 Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate

Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B13938488
M. Wt: 169.18 g/mol
InChI Key: PELHQNNZGBTKGI-UHFFFAOYSA-N
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Description

Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1,4-dimethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the preparation of pyrazolo[1,5-a]pyrimidines, which are of interest due to their biological activities .

Biology and Medicine: It has been explored for its antimicrobial, antifungal, and anticancer properties .

Industry: In the agrochemical industry, derivatives of this compound are used as intermediates in the synthesis of pesticides and herbicides. Its stability and reactivity make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can interact with microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 5-amino-2,4-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)10(2)9-6(4)8/h1-3H3,(H2,8,9)

InChI Key

PELHQNNZGBTKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1N)C)C(=O)OC

Origin of Product

United States

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